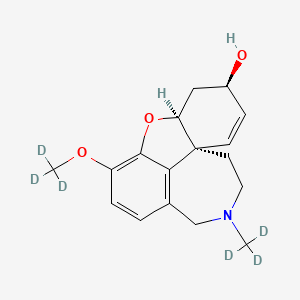
Galanthamine-O-(methyl-d3)-N-(methyl-d3)
Overview
Description
Galanthamine-O-(methyl-d3)-N-(methyl-d3) is a deuterated selective acetylcholinesterase inhibitor . It is a stable isotope labelled compound and is used in neurology research .
Molecular Structure Analysis
The molecular formula of Galanthamine-O-(methyl-d3)-N-(methyl-d3) is C17H15D6NO3 . The molecular weight is 293.39 g/mol . The IUPAC name is (1S,12S,14R)-4-methyl-9-(trideuteriomethoxy)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol .Physical and Chemical Properties Analysis
The physical and chemical properties of Galanthamine-O-(methyl-d3)-N-(methyl-d3) include a molecular weight of 290.37 g/mol and a molecular formula of C17H15D6NO3 . The exact mass is 290.17097377 g/mol and the monoisotopic mass is 290.17097377 g/mol . The compound has a complexity of 440 .Scientific Research Applications
Biosynthesis and Genetic Characterization
- Galanthamine is an important medicine derived from various plants like Narcissus spp., Galanthus spp., and Leucojum aestivum. A study by (Kilgore et al., 2014) explored the biosynthetic pathway of galanthamine, emphasizing the importance of understanding the genetic and biochemical pathways for developing synthetic biology platforms.
Synthetic Development and Modifications
- The development of deuterium-labelled galanthamine was detailed by (Rouleau & Guillou, 2008). This research is significant for enhancing the understanding and potential modifications of galanthamine for various applications.
Structural and Conformational Analysis
- Studies by (Kone et al., 2006) and (Kone et al., 2008) investigated the structural features of galanthamine, including its conformational preferences and hydrogen-bonding properties, which are crucial for understanding its interaction with biological targets.
Alzheimer's Disease Treatment Research
- Galanthamine is used for the treatment of Alzheimer's disease. Research by (Sramek et al., 2000) reviewed its role as an acetylcholinesterase inhibitor, highlighting its importance in symptomatic treatment of this condition.
Molecular Interaction and Drug Design
- The interaction sites of galanthamine were analyzed by (Galland et al., 2012), providing insights crucial for the rational drug design of galanthamine-based acetylcholinesterase inhibitors.
Agricultural and Botanical Studies
- A study by (Ru et al., 2012) explored the effect of nitrogen on the physiological and proteomic properties of Lycoris aurea, a plant used for galanthamine production, highlighting the factors influencing its biosynthesis.
Synthetic Approaches and Chemical Strategies
- The novel synthesis of galanthamine, as reported by (Nugent et al., 2015) and (Wang et al., 2019), offers insights into the diverse synthetic methods and potential applications of this compound.
Elicitation Studies for Enhanced Production
- Research by (Ferdausi et al., 2021) focused on enhancing galanthamine production through elicitation, using various chemicals to stimulate its accumulation in plant in vitro cultures.
Pharmacological Development and Analysis
- Studies such as those by (Heinrich & Teoh, 2004) and (Li et al., 2018) provide historical and pharmacological perspectives on galanthamine, tracing its development and clinical applications.
Mechanism of Action
Target of Action
The primary target of Galanthamine-O-(methyl-d3)-N-(methyl-d3) is acetylcholinesterase (AChE) . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, Galanthamine-O-(methyl-d3)-N-(methyl-d3) increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
Galanthamine-O-(methyl-d3)-N-(methyl-d3) acts as a potent inhibitor of acetylcholinesterase . It binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which in turn enhances the transmission of nerve impulses .
Biochemical Pathways
The inhibition of acetylcholinesterase by Galanthamine-O-(methyl-d3)-N-(methyl-d3) affects the cholinergic pathway. The increased concentration of acetylcholine in the synaptic cleft enhances the stimulation of muscarinic and nicotinic acetylcholine receptors. This can lead to various downstream effects, including increased muscle contraction, enhanced memory and learning, and improved cognitive function .
Pharmacokinetics
Deuteration has been shown to slow down the metabolism of drugs, potentially leading to increased bioavailability .
Result of Action
The primary result of Galanthamine-O-(methyl-d3)-N-(methyl-d3)'s action is the enhancement of cholinergic transmission due to increased acetylcholine levels. This can lead to improved cognitive function, particularly in conditions characterized by a decline in cognitive abilities, such as Alzheimer’s disease .
Action Environment
The action of Galanthamine-O-(methyl-d3)-N-(methyl-d3) can be influenced by various environmental factors. For instance, the presence of other drugs that affect acetylcholinesterase activity can alter its efficacy. Additionally, factors such as pH and temperature can potentially affect the stability of the compound .
Future Directions
Biochemical Analysis
Biochemical Properties
Galanthamine-O-(methyl-d3)-N-(methyl-d3) has been shown to inhibit ion channels and protein interactions . This compound is a high purity reagent for use in antibody production, peptide synthesis, and other biochemical studies . It can be used as an inhibitor for the study of protein interactions that are involved in cancer progression .
Cellular Effects
Its ability to inhibit ion channels suggests that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its ability to inhibit ion channels and protein interactions suggests that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
(1S,12S,14R)-9-(trideuteriomethoxy)-4-(trideuteriomethyl)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUTZQLVASHGKV-BQBSLYESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC([2H])([2H])[2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675623 | |
| Record name | (13,13,13,14,14,14-~2~H_6_)Galanthamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1128109-00-1 | |
| Record name | (13,13,13,14,14,14-~2~H_6_)Galanthamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





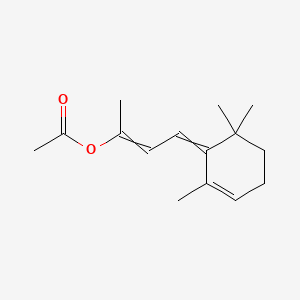

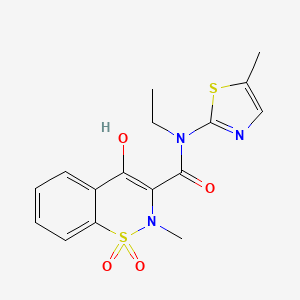


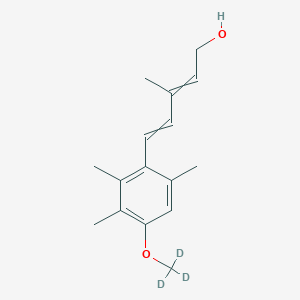
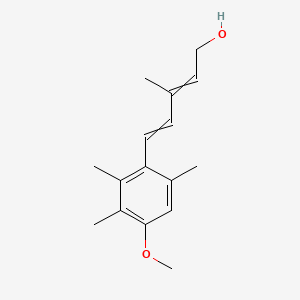
![tert-Butyl 2-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-ylamino]acetate](/img/structure/B563742.png)
![2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B563743.png)
